molecular formula C7H4ClNO2S2 B8601492 Thieno[2,3-b]pyridine-3-sulfonyl chloride

Thieno[2,3-b]pyridine-3-sulfonyl chloride

Cat. No. B8601492
M. Wt: 233.7 g/mol
InChI Key: ZGTUWBGVKYIDBX-UHFFFAOYSA-N
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Patent
US06013655

Procedure details

A solution of thieno[2,3-b]pyridine (0.70 g, 5.2 mmoles), prepared as described in Example 1(A), in chlorosulfonic acid, (7 ml) was heated to 100° C. for 15 minutes, then cooled to ambient temperature and added to ice (100 ml). The pH of the aqueous phase as adjusted to 8 with sat. NaHCO3, then extracted with CHCl3 (2×125 ml). The organic phase was dried (MgSO4), filtered and concentrated to collect 0.95 g (78%) of the title compound as a tan solid.
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.C([O-])(O)=O.[Na+].[Cl:15][S:16](O)(=[O:18])=[O:17]>>[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
S1C=CC=2C1=NC=CC2
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (2×125 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to collect 0.95 g (78%) of the title compound as a tan solid

Outcomes

Product
Name
Type
Smiles
S1C=C(C=2C1=NC=CC2)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.